molecular formula C22H23N3O5S B2994063 3-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 1448030-60-1

3-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2994063
CAS No.: 1448030-60-1
M. Wt: 441.5
InChI Key: VEHVQSAZNCQHSV-UHFFFAOYSA-N
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Description

3-(2-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

  • Some quinazolinone derivatives, including compounds similar to the one , have been studied for their antifungal activities. These compounds have shown promising results in this area (Shivan & Holla, 2011).

Antihypertensive Agents

  • Piperidine derivatives with a quinazoline ring system, like the compound , have been synthesized and tested for antihypertensive activity. Some of these compounds showed significant potential in reducing blood pressure in hypertensive models (Takai et al., 1986).

Insecticidal Efficacy

  • Novel bis quinazolin-4(3H)-one derivatives, related to the compound , have been synthesized and tested for insecticidal efficacy. These compounds demonstrated potential in this field (El-Shahawi et al., 2016).

Antitumor Activity

  • N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide, a class of compounds related to the queried compound, were synthesized and evaluated for their antiproliferative activities against cancer cell lines, showing significant potential as anticancer agents (Zhang et al., 2015).

Antimicrobial Studies

  • Derivatives of quinazolin-4(3H)-one have been investigated for their antimicrobial activities. Some compounds in this class exhibited remarkable antibacterial and antifungal activities (Patel et al., 2010).

Corrosion Inhibition

  • Piperazine-substituted quinazolin-4(3H)-one derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds showed a high inhibition efficiency, suggesting their potential application in protecting materials against corrosion (Chen et al., 2021).

Antibacterial Activity of Tetracyclic Quinolones

  • A series of tetracyclic quinolones, similar to the compound , were synthesized and evaluated for their antibacterial activity. They showed potent activity against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992).

Properties

IUPAC Name

3-[2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-30-16-6-8-17(9-7-16)31(28,29)18-10-12-24(13-11-18)21(26)14-25-15-23-20-5-3-2-4-19(20)22(25)27/h2-9,15,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHVQSAZNCQHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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